BENGHE Methodological & Application

Check Availability & Pricing

Sabizabulin Hydrochloride Dose Escalation
Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose escalation studies
conducted for Sabizabulin hydrochloride (also known as VERU-111), a novel oral
cytoskeleton disruptor. The information is compiled from preclinical and clinical studies to guide
further research and development.

Mechanism of Action

Sabizabulin is a small molecule that targets tubulin, a key component of microtubules in the
cytoskeleton. Its mechanism involves binding to the colchicine binding site on B-tubulin and a
unique site on a-tubulin, leading to the cross-linking of tubulin subunits.[1][2] This action
disrupts microtubule dynamics, causing depolymerization and fragmentation of the microtubule
network.[1] The consequences of this disruption include:

o Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M
phase and subsequent apoptosis (programmed cell death).[1][2]

» Disruption of Intracellular Transport: Interference with microtubule-dependent cellular
processes, including the transport of the androgen receptor (AR) into the nucleus, which is
crucial for prostate cancer cell proliferation.[2][3]

» Anti-angiogenic Effects: Inhibition of endothelial cell proliferation and the formation of new
blood vessels that supply tumors.[2]
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e Overcoming Drug Resistance: Sabizabulin is not a substrate for P-glycoprotein (Pgp), a
common efflux pump that contributes to multidrug resistance.[2]

Signaling Pathway Diagram
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Caption: Mechanism of action of Sabizabulin targeting microtubule dynamics.
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Preclinical Studies

In preclinical models, Sabizabulin demonstrated potent anti-cancer activity across various
tumor types, including those resistant to taxanes.[1] It has shown low nanomolar inhibition of
cell proliferation and tumor growth, prevention of cancer cell invasion and metastases, and
suppression of angiogenesis.[1] Notably, preclinical studies in mice, rats, and dogs did not
show evidence of liver toxicity, neurotoxicity, or myelosuppression, which are common side
effects of other microtubule-targeting agents.[1]

Clinical Dose Escalation Studies

A multicenter, open-label, Phase Ib/ll clinical trial (NCT03752099) was conducted to evaluate
the safety, tolerability, and preliminary efficacy of Sabizabulin in men with metastatic castration-
resistant prostate cancer (NCRPC) who had progressed on at least one androgen receptor-
targeting agent.[1][4]

Phase Ib Study Design

The Phase Ib portion of the study employed a standard 3+3 dose-escalation design to
determine the maximum tolerated dose (MTD) and the recommended Phase Il dose (RP2D).[1]

[3]
» Patient Population: 39 men with mCRPC.[1][4]

» Dosing Regimen: Escalating oral daily doses of Sabizabulin, starting from 4.5 mg up to 81
mg.[1][4]

e Dosing Schedule: Initially, a 21-day cycle of 7 days on treatment followed by 14 days off.[1]
[5] For patients who tolerated the initial dosing, the schedule was intensified to continuous
daily dosing.[1][6]

o Dose-Limiting Toxicity (DLT) Period: The first 4 weeks of treatment.[1]

Experimental Workflow: Phase Ib Dose Escalation
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Caption: Workflow for the Phase Ib dose-escalation study of Sabizabulin.

Dose Escalation and Safety Data

The MTD was not formally defined in the Phase Ib study.[1][4] However, based on the observed
adverse events, particularly at higher doses, the 63 mg daily dose was selected as the RP2D.

[1]

Dose Level (mg/day) Notable Grade =3 Adverse Events

54 Fatigue (11%, n=1)[1]

63 Nausea (7%, n=1), Vomiting (7%, n=1), Fatigue
(7%, n=1)[1]

79 Diarrhea (23%, n=3), Fatigue (8%, n=1),
Nausea (8%, n=1)[1][5]

81 Anemia (33%, n=1), Nausea (33%, n=1)[1]

The most common adverse events at the 63 mg daily dose (combined Phase Ib/Il data) were
predominantly Grade 1-2.[4] Grade =3 events at this dose included diarrhea (7.4%), fatigue
(5.6%), and elevations in alanine aminotransferase (ALT) and aspartate aminotransferase
(AST) (5.6% and 3.7%, respectively).[4] Importantly, neurotoxicity and neutropenia were not
observed.[1][4]
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Pharmacokinetic Properties

Pharmacokinetic analysis revealed the following properties for Sabizabulin:

Parameter Value Notes
Half-life (T1/2) ~5 hours[1]
Time to Steady State Within 5 days of daily dosing[1]

Minimal effect on the extent of
Effect of High-Fat Meal bioavailability (AUCO0-24h).
Delayed Tmax.[1]

The 32 mg film-coated (FC)

formulation showed similar

The Phase 3 VERACITY trial is

_ _ _ o using a 32 mg dose of the
Formulation Comparison bioavailability to the 63 mg ) ] o
. improved bioavailability
powder-in-capsule (PIC) )
_ formulation.[7]
formulation.[1]

Phase Il Study and Preliminary Efficacy

The Phase Il portion of the study further evaluated the RP2D of 63 mg administered daily in 41
patients with mCRPC who had no prior chemotherapy.[1][4]

Efficacy at the Recommended Phase Il Dose (63 mg/day)

Efficacy data from a combined analysis of patients from both Phase Ib and Il who received at
least one cycle of 63 mg or higher on a daily basis (n=55) demonstrated promising antitumor
activity.[1]
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Efficacy Endpoint Result

20.7% (6 of 29 patients with measurable
Objective Response Rate (ORR) disease), including 1 complete response and 5

partial responses.[1][4]

29.2% (14 of 48 patients) had PSA declines.[1]
[4]

PSA Declines

Median Radiographic Progression-Free Survival

(tPFS) 11.4 months.[1][4]

Durable responses lasting over 2.75 years were

Durability of Response
observed.[1][4]

Protocols
Patient Selection Criteria (Phase Ib/ll mCRPC Study)

e |Inclusion Criteria:

Adult males with histologically confirmed metastatic castration-resistant prostate cancer.

[e]

Disease progression on at least one novel androgen receptor-targeting agent (e.g.,

o

abiraterone, enzalutamide).

o

Phase Ib allowed for prior taxane chemotherapy, while Phase Il did not.[3][4]

[¢]

Adequate organ function.
e Exclusion Criteria:
o Known brain metastases.
o Significant cardiovascular disease.

o Prior treatment with other investigational drugs within a specified timeframe.

Drug Administration Protocol
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e Formulation: Sabizabulin administered orally as capsules.
e Dosing:

o Phase Ib: Dose escalation from 4.5 mg to 81 mg.

o Phase II: 63 mg once daily.

» Administration: Taken orally with water. The effect of food on absorption is minimal on overall
exposure, but can delay the time to maximum concentration.[1]

o Treatment Duration: Continued until disease progression or unacceptable toxicity.

Efficacy and Safety Assessment Protocol

e Safety Monitoring:

o Regular monitoring of adverse events (AEs) graded according to Common Terminology
Criteria for Adverse Events (CTCAE).

o Complete blood counts, serum chemistry, and liver function tests performed at baseline
and regular intervals.

o Efficacy Assessment:
o Prostate-Specific Antigen (PSA) levels measured every 3-4 weeks.

o Radiographic imaging (CT scans and bone scans) performed at baseline and every 8-12
weeks to assess tumor response according to RECIST 1.1 and Prostate Cancer Working
Group 3 (PCWGS3) criteria.[1][4]

Conclusion and Future Directions

The dose escalation studies for Sabizabulin have established a favorable safety profile and
demonstrated promising antitumor activity in men with mCRPC. The recommended Phase Il
dose was determined to be 63 mg per day, which was well-tolerated and showed durable
responses.[1] These findings have supported the initiation of a Phase Il clinical trial,
VERACITY (NCT04844749), to further evaluate the efficacy and safety of Sabizabulin in this
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patient population.[1][8] The Phase Ill study is utilizing a 32 mg dose of a new formulation with

improved bioavailability.[7] The unique mechanism of action and favorable safety profile,

particularly the lack of neurotoxicity and myelosuppression, position Sabizabulin as a

potentially valuable therapeutic option for patients with advanced prostate cancer.[1][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15566203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

